HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER
Description
Contextualization of the 8-Azabicyclo[3.2.1]Octane Scaffold in Chemical Research
The 8-azabicyclo[3.2.1]octane scaffold is a pivotal structural motif in organic and medicinal chemistry, serving as the central core for a diverse family of natural products known as tropane (B1204802) alkaloids fishersci.cauni.lu. This bicyclic system features a nitrogen atom strategically positioned at the 8th carbon, contributing significantly to its unique chemical and pharmacological properties thegoodscentscompany.com. The inherent rigidity of this scaffold makes it a valuable template for studying molecular interactions within biological systems mpg.de.
Research efforts surrounding the 8-azabicyclo[3.2.1]octane scaffold often focus on its stereoselective synthesis due to the presence of multiple chiral centers and its importance in producing biologically active compounds fishersci.cauni.lu. Derivatives of this scaffold are extensively investigated in pharmaceutical and medicinal chemistry for their potential as muscarinic receptor agonists or antagonists thegoodscentscompany.com. These compounds are considered promising candidates for developing therapies targeting neurological disorders, given their capacity to traverse the blood-brain barrier and engage with receptors in the central nervous system thegoodscentscompany.com. Furthermore, the 8-azabicyclo[3.2.1]octane core acts as a crucial precursor in medicinal chemistry for the synthesis of α-7 nicotinic acetylcholine (B1216132) receptor agonists and antiviral agents mpg.de.
Historical Perspective of Tropane Alkaloid Research and Analog Development
Tropane alkaloids (TAs) are a class of plant-derived secondary metabolites primarily found in the Solanaceae family, which includes historically significant species such as Atropa belladonna, Hyoscyamus niger, and various Datura and Duboisia plants. Known for their potent anticholinergic activity, TAs have been recognized both as established therapeutic agents and as plant toxins.
The scientific exploration of tropane alkaloids commenced with the isolation and structural elucidation of atropine (B194438) in 1832 by the German pharmacist H. F. G. Geiger and O. Hesse. Subsequent investigations led to the clarification of the stereochemical relationship between atropine and hyoscyamine (B1674123) by K. Kraut and W. Lossen nearly fifty years later. A landmark achievement in the field was the first chemical synthesis and structural elucidation of cocaine by R. Willstätter in 1898.
The fundamental tropane ring system is structurally conceptualized as a condensed product of piperidine (B6355638) and pyrrolidine (B122466) rings sharing a common nitrogen atom. The diversity within this class is substantial, with approximately 230 naturally occurring tropane derivatives identified, alongside thousands of synthetically produced analogs. Historically, a significant portion of natural tropane alkaloids features substitutions at the C-3 carbon of the tropane ring, typically existing as esters of tropine (B42219).
Prominent researchers who have significantly contributed to the understanding and development of tropane alkaloids include G. Fodor, R. Robins, Y. Yamada, T. Hashimoto, B. Dräger, and P. Christen. More recently, from 2011 to 2022, researchers from China have shown significant productivity in the field of TA research. The ongoing demand for these compounds in modern medicine has driven the continuous development of both chemical and biotechnological methods for their production, including the use of genetically modified cultivars for large-scale extraction of compounds like atropine and scopolamine (B1681570).
Significance of Ester Derivatives in Modulating Molecular Interactions within the Tropane Class
The ester linkage is a critical structural feature that defines a large proportion of tropane alkaloids and plays a crucial role in their biological activity and ability to modulate molecular interactions. Tropane alkaloids commonly occur in nature as esters of carboxylic acids, with the C-3 position of the tropane ring frequently serving as the site of esterification. For instance, the esterification of tropine with tropic acid yields hyoscyamine, a key anticholinergic alkaloid.
The specific nature of the acidic component in these ester derivatives profoundly influences the pharmacological profile of the resulting tropane alkaloid. Alterations to the ester moiety, such as replacing the acidic residue or introducing quaternary ammonium (B1175870) salt functions, are well-established strategies in analog development to fine-tune and potentially enhance the selectivity of their interactions with biological targets. The ability of these ester derivatives to engage with specific receptors, particularly cholinergic receptors, underpins their diverse therapeutic applications. This modulation of molecular interactions by the ester group is central to the observed anticholinergic effects of many tropane alkaloids, including Homatropine (B1218969), which itself is a derivative of tropine and hydroxy-phenyl-acetic acid mpg.de.
Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858968 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114173-36-3, 87-00-3 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester and Its Analogs
Construction of the 8-Azabicyclo[3.2.1]Octane Core
The 8-azabicyclo[3.2.1]octane scaffold serves as the foundational bicyclic system for the tropane (B1204802) alkaloid family, a class of compounds of significant interest in organic chemistry due to their diverse bioactivity mpg.de.
Conventional Synthetic Routes to the Tropane Scaffold
Traditional approaches to synthesizing the tropane core have been a subject of extensive research. A pivotal method in this field is the Robinson synthesis of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), which provides a fundamental route to this bicyclic system. Beyond this, conventional strategies often involve the construction of an acyclic starting material that carries the necessary stereochemical information for the subsequent stereocontrolled formation of the bicyclic scaffold. Another approach involves the desymmetrization of achiral tropinone derivatives. Some processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols involve reacting an amine with specific furan (B31954) or dicarbonyl compounds, followed by subsequent reactions to build the bicyclic structure.
Enantioselective Approaches for Stereochemical Control
Given that many tropane alkaloids are chiral, there is a strong emphasis on enantioselective synthesis to achieve optically pure compounds where stereochemical purity is critical fishersci.be. Several methods have been developed for stereochemical control in constructing the 8-azabicyclo[3.2.1]octane scaffold:
Organocatalyzed 1,3-Dipolar Cycloaddition: This method involves the reaction of 3-oxidopyridinium betaines and dienamines, leading to tropane derivatives with excellent control over peri-, regio-, diastereo-, and enantioselectivity, often in high yields mpg.de.
Asymmetric Dearomatization Cycloaddition: A straight synthetic approach utilizes the asymmetric dearomatization cycloaddition of 2-nitrobenzofurans with cyclic azomethine ylides. This reaction, catalyzed by a chiral copper complex, can yield fused polycyclic tropane derivatives with high enantioselectivities, ranging from 90% to 98%.
Desymmetrization of Tropinone: The desymmetrization of meso tropinone and its derivatives, using stoichiometric chiral lithium amide bases, has proven to be an effective strategy. Enantioselective ring opening of tropinone using chiral lithium amides, potentially with additives like LiCl, has achieved enantiomeric excesses of up to 95%.
Chiral Auxiliary and Asymmetric Catalysis: The application of chiral auxiliaries and asymmetric catalytic approaches are also significant in achieving stereochemical control. For instance, Rh-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reactions have been reported to produce tropane derivatives.
Intramolecular Desymmetrization of Meso-Epoxides: An innovative approach for asymmetric tropane synthesis is based on the intramolecular desymmetrization of meso-epoxides.
An overview of select enantioselective methods and their reported enantioselectivities is provided below (data is illustrative and compiled from various findings):
| Synthetic Approach | Key Reagents/Catalysts | Reported Enantioselectivity (ee) | Reference |
| Organocatalyzed 1,3-Dipolar Cycloaddition | 3-oxidopyridinium betaines, dienamines | Excellent control | mpg.de |
| Asymmetric Dearomatization Cycloaddition | Chiral Copper Complex (Cu(OAc)₂ + diphosphine ligand) | 90-98% | |
| Enantioselective Ring Opening of Tropinone | Chiral Lithium Amides (e.g., Li-5a with LiCl) | Up to 95% | |
| Intramolecular Desymmetrization of Meso-Epoxides | Not specified in detail in source | Innovative approach |
Utilisation of Key Intermediates (e.g., 8-azabicyclo[3.2.1]octan-3-ol)
Key intermediates are fundamental to the synthesis of the 8-azabicyclo[3.2.1]octane core and its functionalized derivatives. Tropine (B42219), known chemically as (1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, is a derivative of tropane featuring a hydroxyl group at the third carbon. It serves as a central building block in the synthesis of numerous biologically active compounds, including pharmaceutically important alkaloids such as atropine (B194438) and scopolamine (B1681570).
Another crucial intermediate is 8-azabicyclo[3.2.1]octan-3-ol (nortropine), which is a versatile chiral bicyclic compound. The presence of its nitrogen atom and a hydroxyl group, combined with its rigid bicyclic ring system, makes it a valuable synthetic intermediate for preparing various nitrogen-containing heterocyclic compounds and pharmaceutically active molecules, particularly in enantioselective synthesis where stereochemical purity is paramount. Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is also cited as a crucial compound for the synthesis of larger alkaloids like atropine and cocaine.
Esterification Chemistry of Hydroxy-Phenyl-Acetic Acid Derivatives
The final step in forming HYDROXY-PHENYL-ACETIC ACID 8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL ESTER involves the esterification of 2-hydroxy-2-phenylacetic acid (mandelic acid) with the 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine) moiety fishersci.bewikipedia.org. Esterification is a common reaction in organic synthesis, and various strategies exist for forming the ester linkage.
Coupling Strategies for the Ester Linkage
The formation of an ester bond between a carboxylic acid and an alcohol can be achieved through several coupling strategies. One prevalent method is carbodiimide-mediated esterification, often referred to as Steglich esterification. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate carboxylic acid groups, enabling their reaction with alcohols to form ester bonds.
While N-Hydroxysuccinimide (NHS) esters are also recognized as conjugation reagents capable of forming ester bonds, their primary reactivity is with primary aliphatic amine groups. Although NHS esters can react with hydroxyl groups, the resulting esters are generally less stable and prone to hydrolysis or displacement by amines.
More recently, ynamide coupling reagents have emerged as a versatile class of reagents for both amide and ester bond formation. These reagents facilitate efficient intermolecular esterification and macrolactonization while preserving α-chirality. This methodology offers a promising avenue for ester synthesis due to its mechanism and effectiveness.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for achieving high yields and purity in esterification reactions. Key parameters that significantly influence the reaction rate and yield include:
Temperature: Elevated temperatures generally increase reaction rates. For instance, in the esterification of oleic acid with polyhydric alcohols, optimal temperatures were found to be 150 °C for triester formation and 180 °C for tetra-ester formation, leading to high conversions (90.7% and 94.7%, respectively).
Catalyst Concentration: The type and concentration of the catalyst play a vital role. Acid catalysts, such as sulfuric acid, are commonly employed in Fischer esterification. Optimal catalyst loading is crucial for efficiency.
Molar Ratio of Reactants: Adjusting the molar ratio of the carboxylic acid to the alcohol can significantly impact the equilibrium and, consequently, the yield. A higher molar ratio of one reactant, typically the alcohol, can drive the equilibrium towards ester formation, leading to increased conversion.
Reaction Duration: The time allowed for the reaction to proceed is also a critical factor. Optimized durations ensure maximum conversion while minimizing side reactions.
Presence of Water: For reversible esterification reactions like Fischer esterification, the presence of water (a byproduct) can hinder conversion. Strategies to remove water, or manage its presence, are often employed to improve reaction efficiency.
Mathematical modeling and simulation can be employed to predict reaction rates and yields under varying conditions, aiding in the identification of optimal parameters and reducing the need for extensive experimental trials.
Compound Names and PubChem CIDs
Functional Group Modifications and Derivatization Strategies
The distinct functional groups within the Homatropine (B1218969) structure—the tertiary amine of the tropane ring and the α-hydroxyl and ester functionalities of the mandelic acid moiety—offer various avenues for chemical modification and derivatization.
Chemical Reactions of the Tropane Nitrogen
The tertiary amine nitrogen atom in the tropane core is highly reactive and serves as a key site for derivatization:
Quaternization: The nitrogen can be readily quaternized with alkyl halides (e.g., methyl bromide) or strong acids (e.g., hydrobromic acid) to form quaternary ammonium (B1175870) salts, such as Homatropine methylbromide or Homatropine hydrobromide quickcompany.inquickcompany.innih.govinhn.orgrsc.orggoogle.comptfarm.pl. This transformation introduces a positive charge, which significantly alters the compound's polarity and biological properties. Quaternization reactions can also influence the stereochemical orientation of substituents around the nitrogen atom inhn.orgrsc.org.
N-Demethylation: The N-methyl group of the tropane nitrogen can be selectively removed to yield the corresponding secondary amine (nortropane) derivatives. These nortropanes are valuable intermediates in the synthesis of other pharmaceuticals. Notable methods for N-demethylation include:
Electrochemical N-demethylation: This is a practical and selective method where the reaction is carried out electrochemically, often using a glassy carbon electrode in solvent mixtures like ethanol (B145695) or methanol (B129727) with water rsc.orgresearchgate.netrsc.org. The process typically proceeds via the formation of an iminium intermediate and avoids the use of hazardous oxidizing agents or toxic solvents researchgate.netrsc.org.
Oxidative N-demethylation: Chemical oxidation methods can achieve N-demethylation. For instance, iron(III)-tetraamido macrocycle (TAML) catalysts with hydrogen peroxide have been explored for the oxidative N-demethylation of tropane alkaloids monash.edu. A two-step iron(0)-mediated approach involves initial oxidation of the tertiary amine to its N-oxide, followed by reduction of the N-oxide hydrochloride salt with iron powder to yield the N-demethylated amine nih.gov.
Chloroformate-mediated N-dealkylation: This method, broadly applicable to alkaloids, involves reaction with chloroformates to form a carbamate (B1207046) intermediate, which subsequently undergoes hydrolysis to yield the secondary amine nih.gov.
Transformations of the Phenylacetic Acid Moiety
The α-hydroxy-α-phenylacetic acid (mandelic acid) part of Homatropine offers further opportunities for modification:
Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate tropine and mandelic acid. This is often a deprotection step in certain synthetic routes or a method for degrading the compound google.com.
Oxidation of the α-Hydroxyl Group: The secondary alcohol (α-hydroxyl group) can be oxidized to a ketone. This transformation converts the mandelate (B1228975) moiety into a phenylglyoxylate (B1224774) derivative. Copper-catalyzed aerobic oxidative decarboxylation methods have been reported for α-hydroxyphenylacetic acids to yield aromatic carbonyl compounds (ketones) organic-chemistry.orgacs.org. Similarly, visible light-induced oxidative esterification of mandelic acid with alcohols can lead to α-ketoesters rsc.org.
Derivatization of the Hydroxyl Group: The α-hydroxyl group can be further esterified with other carboxylic acids to create di-esters, altering the compound's chemical and biological properties.
Aromatic Substitutions: The phenyl ring can undergo electrophilic aromatic substitution reactions, though specific examples for Homatropine derivatives are less commonly highlighted in the context of synthesis modification, given the challenges of maintaining the ester and hydroxyl functionalities.
Synthesis of Chiral Compounds for Stereoisomeric Investigations
Homatropine possesses multiple chiral centers, making the synthesis and investigation of its stereoisomers crucial for understanding its chemical and biological behavior. The chirality arises from the tropane core (specifically at the C-3 position, distinguishing tropine from pseudotropine) and the α-carbon of the mandelic acid moiety.
Resolution of Racemates: Racemic mixtures of Homatropine or its intermediates can be resolved into their individual enantiomers. Liquid chromatographic techniques utilizing chiral stationary phases, such as beta-cyclodextrin (B164692) bonded phases or amylose-derived HPLC stationary phases, are effective for separating optical isomers of tropane esters, including Homatropine researchgate.netnih.govresearchgate.netnih.gov.
Asymmetric Synthesis: Strategies for the stereoselective synthesis of tropane derivatives have been developed to obtain specific enantiomers directly. These approaches often involve the use of chiral auxiliaries or catalysts, or exploit stereocontrolled reactions to build the 8-azabicyclo[3.2.1]octane scaffold with desired stereochemistry mdpi.comvulcanchem.comresearchgate.netresearchgate.net. For example, engineered cytochrome P450 enzymes have been utilized to catalyze the enantioselective α-hydroxylation of phenylacetic acid esters, providing a biocatalytic route to enantiomerically enriched mandelic acid derivatives, which can then be incorporated into Homatropine nih.govresearchgate.net.
Purification and Isolation Techniques in Academic Synthesis
Effective purification and isolation are critical steps in the academic synthesis of complex organic compounds like Homatropine to obtain pure products for research and characterization.
pH-Dependent Liquid-Liquid Extraction: This is a fundamental technique for purifying alkaloids, leveraging their amphoteric nature. Alkaloids are typically more soluble in aqueous acidic solutions as protonated salts and more soluble in organic solvents under basic conditions as free bases quickcompany.inquickcompany.ingoogle.comisciii.es. A common procedure involves dissolving the crude product in an organic solvent, washing with acidic water to extract impurities, making the aqueous layer alkaline, and then extracting the free base of Homatropine into a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) quickcompany.inquickcompany.ingoogle.com. Subsequent acidification of the organic layer can precipitate the desired salt (e.g., Homatropine hydrobromide) quickcompany.inquickcompany.ingoogle.com.
Recrystallization: This technique is widely employed for purifying solid Homatropine or its salts. The crude compound is dissolved in a hot solvent or solvent mixture, and upon cooling or addition of an antisolvent, the pure compound crystallizes out, leaving impurities in solution quickcompany.ingoogle.com. For example, crude Homatropine can be purified by dissolving it in acetone (B3395972) and precipitating with hexane (B92381) quickcompany.in. Homatropine methylbromide can be purified by crystallization from solvent systems like ethanol/acetone or methanol/acetone google.com.
Chromatography: Various chromatographic methods are indispensable for separating and purifying Homatropine and its analogs from complex reaction mixtures or natural extracts:
Column Chromatography (Flash Chromatography): This is a routine laboratory technique for separating organic compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase scilit.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique widely used for the separation, identification, and quantification of tropane alkaloids due to its high resolution and sensitivity isciii.esresearchgate.netnih.govresearchgate.net. Reversed-phase C-18 columns are commonly used for these analyses researchgate.netnih.gov.
Chiral HPLC: Specifically, chiral HPLC is employed when enantiomeric separation is required for stereoisomeric investigations, utilizing stationary phases designed to differentiate between enantiomers researchgate.netnih.govresearchgate.netnih.govresearchgate.net.
Solid-Phase Extraction (SPE): Often used as a preliminary purification step before chromatographic analysis, SPE can efficiently remove interfering compounds and concentrate the target alkaloids from complex matrices researchgate.net.
Counter-Current Chromatography (CCC) / pH-Zone-Refining Counter-Current Chromatography: These advanced liquid-liquid chromatographic techniques are effective for isolating tropane alkaloids from crude mixtures. They involve a biphasic solvent system and the use of pH modifiers to control the partitioning of the alkaloids between the two phases, allowing for efficient separation without a solid support scilit.com.
Molecular and Supramolecular Interaction Studies of Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester in in Vitro Systems
Investigation of Receptor Binding Profiles
The primary mechanism of action of hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester involves its direct interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com These G-protein coupled receptors are integral to the parasympathetic nervous system and are found in various tissues, including the heart, smooth muscle, and central nervous system. cvpharmacology.com
Competitive ligand binding assays are fundamental in characterizing the affinity of a ligand for a specific receptor. wikipedia.org In the case of this compound, these assays typically involve the use of a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB), which are known to bind to muscarinic receptors with high affinity. guidetopharmacology.orgnih.gov The ability of unlabeled this compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Kᵢ). nih.gov
Studies using synaptic plasma membranes from rat brain have demonstrated high-affinity binding sites for [³H]atropine with a dissociation constant (K D) of approximately 1 nM. nih.gov These assays reveal that this compound acts as a competitive antagonist, meaning it reversibly binds to the same site as the endogenous ligand, acetylcholine, thereby blocking its effect. drugbank.comfda.gov The competitive nature of this antagonism can be overcome by increasing the concentration of acetylcholine at the receptor site. fda.gov
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| M₁ | [³H]NMS | Human M₁ receptor in CHOK1 cells | 0.92 | guidetopharmacology.org |
| M₁ | [³H]pirenzepine | Calf cerebral cortex | - | nih.gov |
| M₂ | [³H]NMS | Human M₂ receptor | - | guidetopharmacology.org |
| M₃ | [³H]NMS | Human M₃ receptor | - | guidetopharmacology.org |
| M₄ | [³H]NMS | Human M₄ receptor in CHO cells | - | guidetopharmacology.org |
| M₅ | [³H]NMS | Human M₅ receptor | - | guidetopharmacology.org |
This table is interactive. Click on the headers to sort.
The muscarinic acetylcholine receptor family comprises five subtypes (M₁ to M₅), each with distinct tissue distributions and signaling pathways. pnas.org this compound is considered a non-selective antagonist, as it exhibits high affinity for all five muscarinic receptor subtypes. nih.govdrugbank.com While it effectively blocks M₃ receptors, which are crucial in mediating smooth muscle contraction and glandular secretion, it does not show significant preference for this subtype over others. nih.govpnas.org
This lack of selectivity is a key characteristic of its pharmacological profile. For instance, its blockade of M₂ receptors in the heart can lead to tachycardia, while its action on M₁ receptors can affect central nervous system function. nih.govcvpharmacology.com Some research has aimed to develop more selective M₃ antagonists to minimize side effects associated with the blockade of other muscarinic receptor subtypes. pnas.orgnih.gov
The affinity of this compound for various muscarinic receptor subtypes has been quantified in numerous studies. The pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is often used to express antagonist potency. In studies on human forearm resistance vasculature, the apparent pA₂ value for atropine (B194438) was determined to be 8.03 ± 0.03, indicating potent, non-selective muscarinic antagonism. ahajournals.org
| Receptor Subtype | Species | Tissue/Cell Line | Binding Affinity (Kᵢ) | Reference |
| M₁ | Human | CHOK1 cells | 0.92 nM | guidetopharmacology.org |
| M₂ | Human | - | - | guidetopharmacology.org |
| M₃ | Human | - | - | guidetopharmacology.org |
| M₄ | Human | CHO cells | - | guidetopharmacology.org |
| M₅ | Human | - | - | guidetopharmacology.org |
| Muscarinic (non-selective) | Rat | Synaptic plasma membranes | K D ~1 nM | nih.gov |
This table is interactive. Click on the headers to sort.
Enzyme Interaction and Modulatory Studies
While the primary pharmacological activity of this compound is receptor antagonism, its interactions with enzymes have also been investigated.
Studies have explored the interaction of this compound with acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine. Nuclear Magnetic Resonance (NMR) studies have indicated that while the compound binds to AChE, it does not inhibit the binding of the substrate, acetylcholine. nih.gov Interestingly, these studies suggest that atropine may accelerate the hydrolysis of the substrate. nih.gov
The metabolism of this compound itself is subject to enzymatic action. Organophosphate pesticides have been shown to inhibit its metabolism. drugbank.com Furthermore, human plasma butyrylcholinesterase (BChE) has been found to slowly hydrolyze atropine. nih.gov Kinetic studies revealed that this hydrolysis occurs at the active site of the enzyme. nih.gov However, atropine is considered a poor substrate for BChE, with a specificity constant significantly lower than that of the enzyme's preferred substrates. nih.gov
| Enzyme | Interaction Type | Kinetic Parameter | Value | Reference |
| Acetylcholinesterase (AChE) | Binding, non-inhibitory to substrate binding | K D | Estimated from linewidth changes | nih.gov |
| Butyrylcholinesterase (BChE) | Substrate | k cat /K m | 7.7 × 10⁴ M⁻¹ min⁻¹ | nih.gov |
This table is interactive. Click on the headers to sort.
The concept of substrate mimicry for this compound is most relevant in the context of its interaction with BChE, where it acts as a substrate, albeit a poor one. nih.gov The enzymatic transformation of atropine by BChE involves hydrolysis. nih.gov The major metabolites of atropine identified in vivo include noratropine, atropin-n-oxide, tropine (B42219), and tropic acid, which result from enzymatic hydrolysis primarily in the liver. drugbank.com
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide detailed insights into the molecular interactions between a ligand and its target. The interaction of this compound with muscarinic receptors has been characterized using various methods.
X-ray crystallography has been employed to determine the crystal structures of muscarinic antagonists, including atropine, providing a basis for understanding the conformational requirements for binding to the muscarinic receptor. colab.ws These structural studies have revealed similarities in the preferred conformations of different antagonist molecules, suggesting that intramolecular forces dictate a specific arrangement relevant for muscarinic antagonism. colab.ws
Furthermore, studies have investigated the kinetics of the interaction. For instance, the dissociation rate of an antagonist from the receptor can influence its duration of action. While some long-acting muscarinic antagonists achieve their extended effects through slow dissociation from the M₃ receptor, atropine's interaction is reversible and competitive. drugbank.compnas.org
Comparative Analysis with Other Tropane (B1204802) Alkaloid Ligands in Isolated Systems
In vitro studies focusing on isolated biological systems are fundamental to elucidating the specific molecular and supramolecular interactions of this compound, commonly known as atropine. Comparative analyses with other tropane alkaloids, such as scopolamine (B1681570) (hyoscine) and hyoscyamine (B1674123), reveal how subtle variations in chemical structure influence receptor affinity and selectivity. These investigations typically involve membrane preparations from various tissues or cell lines expressing specific receptors.
Research has demonstrated that while atropine and scopolamine are both high-affinity muscarinic acetylcholine receptor (m-AChR) antagonists, their binding affinities can vary significantly depending on the tissue source of the receptors. nih.govnih.gov For instance, studies comparing m-AChR from brain (caudate/putamen) and heart (ventricular muscle) membranes showed differing affinities for several tropane alkaloid analogues, supporting the subclassification of muscarinic receptors. nih.gov The stereochemistry of the tropane ring system plays a critical role in these interactions. The orientation of the N-methyl group—equatorial in atropine and hyoscyamine versus axial in scopolamine—is thought to contribute to differences in binding affinity and activity at muscarinic receptors. nih.gov
Beyond their primary action on muscarinic receptors, comparative studies in isolated systems have revealed that atropine and its structural relatives can interact with other receptor types. Notably, both atropine and scopolamine have been identified as competitive antagonists at serotonin (B10506) type 3 (5-HT3) receptors, a finding established through electrophysiological and radioligand binding assays on 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells. nih.govcam.ac.ukresearchgate.net Although their affinity for 5-HT3 receptors is in the micromolar range—significantly lower than their nanomolar affinity for muscarinic receptors—this interaction is a key point of comparison. nih.govbohrium.com
The following tables summarize the comparative inhibitory activities of atropine and scopolamine on 5-HT3 receptors in isolated in vitro systems.
Table 1: Comparative Inhibition of 5-HT Evoked Responses in Xenopus Oocytes
| Compound | IC50 (μM) |
| This compound (Atropine) | 1.74 |
| Scopolamine | 2.09 |
This table presents the half-maximal inhibitory concentration (IC50) of each compound against serotonin (5-HT) evoked responses, indicating their functional antagonism at the 5-HT3 receptor. Data sourced from multiple studies. nih.govresearchgate.netbohrium.com
Table 2: Comparative Binding Affinity (Ki) at 5-HT3 Receptors
| Compound | Radioligand | Ki (μM) |
| This compound (Atropine) | G-FL | 7.94 |
| Scopolamine | [3H]granisetron | 6.76 |
| Scopolamine | G-FL | 4.90 |
This table shows the inhibition constant (Ki), a measure of binding affinity, for each compound against different radioligands targeting the 5-HT3 receptor. A lower Ki value indicates higher binding affinity. Data sourced from multiple studies. nih.govresearchgate.netbohrium.com
These comparative analyses in isolated systems are crucial for understanding the polypharmacology of tropane alkaloids. The data clearly indicate that while atropine and scopolamine share a primary mechanism of action, their interaction profiles with other receptors like the 5-HT3 receptor are distinct, a direct consequence of their unique molecular and supramolecular properties. nih.govresearchgate.net Such in vitro findings provide a foundational understanding of the structure-activity relationships within this important class of compounds. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester Analogs
Elucidation of Pharmacophoric Requirements for Molecular Recognition
The molecular recognition of atropine (B194438) analogs at muscarinic acetylcholine (B1216132) receptors (mAChRs) is dictated by a set of specific chemical features arranged in a precise three-dimensional orientation, known as a pharmacophore. Atropine itself contains key functional groups that define this pharmacophore: a tertiary amine, an ester linkage, a hydroxyl group, and an aromatic ring. echemi.com
Pharmacophore models for muscarinic antagonists have been developed to better understand these requirements. researchgate.net A common model includes a hydrogen bond acceptor, an aliphatic hydrophobic region, and an aromatic ring feature. researchgate.net More complex models for M1 selective antagonists have identified the need for two hydrogen bond acceptors, one aliphatic hydrophobic feature, and one aromatic ring distributed in 3D space. nih.gov The key interacting groups are:
Cationic Amine: The tertiary amine of the tropane (B1204802) ring is protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the binding pocket of muscarinic receptors. derpharmachemica.com
Ester and Hydroxyl Groups: The ester moiety and the hydroxyl group on the tropic acid portion are crucial for hydrogen bonding with amino acid residues such as asparagine in the receptor binding site. doi.org
Aromatic Ring: The phenyl group of the tropic acid moiety engages in hydrophobic or π-π stacking interactions with aromatic residues within the receptor. nih.gov
The spatial arrangement of these features is critical. The distance between the amine nitrogen and the ester oxygen is believed to be similar to that in acetylcholine, allowing it to act as a competitive antagonist. pharmacy180.com
Impact of Tropane Scaffold Stereochemistry on Biological Interactions
The rigid bicyclic structure of the tropane scaffold imposes specific spatial orientations on its substituents, and its stereochemistry is a major determinant of biological activity.
Endocyclic versus Exocyclic Isomerism
The orientation of the ester group at the C-3 position of the tropane ring significantly influences binding affinity. Atropine is an ester of tropine (B42219), which has the 3α-hydroxyl group in an axial (endo) configuration. The corresponding 3β-epimer, pseudotropine, has its hydroxyl group in an equatorial (exo) position.
Studies on various tropine and pseudotropine esters have consistently shown that the 3α (endo) configuration is more potent than the 3β (exo) configuration. nih.gov This suggests that the endo orientation places the bulky phenylacetic acid moiety in a more favorable position for optimal interaction with the receptor binding pocket.
| Isomer Configuration | Relative Potency | Reference |
| 3α (Endo) | More Potent | nih.gov |
| 3β (Exo) | Less Potent | nih.gov |
Role of Chirality in the Phenylacetic Acid Moiety
Atropine is a racemic mixture of (S)- and (R)-hyoscyamine. The chirality resides in the tropic acid moiety, specifically at the carbon atom bearing the hydroxyl and phenyl groups. The pharmacological activity is almost exclusively due to the (S)-(-)-isomer, also known as hyoscyamine (B1674123). derpharmachemica.comnih.gov
The (S)-(-)-isomer is estimated to be 30 to 300 times more potent than the (R)-(+)-isomer. nih.gov This pronounced stereoselectivity highlights the precise three-point attachment of the ligand to the receptor, where the specific spatial arrangement of the phenyl group, hydroxyl group, and the ester linkage is critical for high-affinity binding. The (R)-(+)-isomer is nearly inactive. nih.gov
Influence of Substituent Variations on Binding Affinity and Modulatory Effects
Modifications to the atropine structure have been extensively explored to understand their impact on binding affinity and selectivity for different muscarinic receptor subtypes.
N-Substituent: The nature of the substituent on the tropane nitrogen is critical. Quaternization of the tertiary amine, for example by adding a methyl group to form N-methylatropine, generally leads to a significant increase in muscarinic receptor affinity. nih.gov However, this modification also restricts the molecule's ability to cross the blood-brain barrier, thus reducing central nervous system effects.
Phenyl Ring Substitution: The aromatic ring of the tropic acid moiety is a key site for modification. For potent antagonist activity, at least one aromatic ring is generally required. pharmacy180.com Introducing substituents on this phenyl ring can modulate potency and selectivity.
Ester Moiety: The ester group is a critical feature for high potency in most muscarinic antagonists. gpatindia.com While not absolutely essential for activity, its replacement often leads to a significant drop in affinity.
Acyl Group Substituents: The most potent antagonists typically possess two lipophilic ring substituents on the carbon alpha to the carbonyl of the ester moiety. pharmacy180.com In atropine, these are the phenyl ring and the hydroxymethyl group.
Development of Structure-Activity Relationship Models for Predictive Research
To rationalize the observed SAR data and to guide the design of new analogs with improved properties, quantitative structure-activity relationship (QSAR) models have been developed. These models correlate the biological activity of a series of compounds with their physicochemical properties or structural features.
Both 2D- and 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), have been applied to muscarinic antagonists. nih.gov These studies have provided insights into the steric and electrostatic factors that influence binding. For instance, CoMFA models can generate 3D contour maps that indicate regions where bulky substituents are favored or disfavored, and where positive or negative electrostatic potential enhances activity.
Predictive QSAR models have been successfully developed for anticholinergic activity, with high correlation coefficients (R² values often exceeding 0.8). jst.go.jp These models utilize various molecular descriptors to predict the binding affinity (pKi values) of new compounds. Such predictive models are valuable tools in virtual screening and the rational design of novel muscarinic receptor antagonists with desired potency and selectivity profiles. jst.go.jpnih.gov
Advanced Analytical Methodologies for Research Characterization of Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of the compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.
In ¹H-NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom within the tropane (B1204802) and mandelate (B1228975) moieties. The aromatic protons of the phenyl group typically appear in the downfield region (around 7.3-7.4 ppm), while the protons on the bicyclic tropane skeleton are observed in the upfield region. chemicalbook.com The N-methyl group gives a characteristic singlet peak.
¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically observed at the most downfield shift (around 172 ppm). chemicalbook.com Aromatic carbons resonate in the 126-139 ppm range, while the carbons of the tropane ring structure appear at higher field strengths. nih.govresearchgate.net Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH), methylene (B1212753) (CH₂), and methine (CH₃) carbons, further aiding in the complete assignment of the carbon skeleton.
Table 1: Representative NMR Spectroscopic Data for Hydroxy-phenyl-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester in CDCl₃
| Technique | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹H-NMR | Aromatic Protons (C₆H₅) | 7.32 - 7.40 |
| CH-O (Ester) | 5.086 | |
| CH-OH (Alcohol) | 4.996 | |
| N-CH₃ | 2.171 | |
| Bicyclic Ring Protons | 0.989 - 3.043 | |
| ¹³C-NMR | C=O (Ester) | 172.71 |
| Aromatic C (Quaternary) | 138.73 | |
| Aromatic CH | 126.77 - 128.58 | |
| CH-OH | 73.38 | |
| CH-O (Ester) | 69.23 | |
| N-CH₂ / N-CH | 59.42 - 59.52 | |
| N-CH₃ | 40.05 | |
| Bicyclic Ring Carbons | 24.75 - 36.10 |
Data sourced from publicly available spectral databases. chemicalbook.com
Mass Spectrometry (MS, HR-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of the compound and providing structural information through the analysis of fragmentation patterns. wikipedia.org The nominal molecular weight of the compound is 275.34 g/mol . nist.gov High-Resolution Mass Spectrometry (HR-MS) can provide the exact molecular mass, allowing for the determination of the elemental formula with high confidence.
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. nist.govyoutube.com The fragmentation of tropane alkaloids is well-studied and often involves the cleavage of the ester bond and fragmentation of the bicyclic ring system. libretexts.orgyoutube.com Key fragments can help to confirm the presence of the tropane and mandelate substructures. For instance, a prominent peak at m/z 124 is characteristic of the tropane ring fragment (methyltropenonium ion), while other fragments can correspond to the mandeloyl group. nist.gov
Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 275 | Molecular Ion [M]⁺ |
| 152 | [M - C₈H₇O₂]⁺ (Loss of mandeloyl group) |
| 124 | Methyltropenonium ion |
| 107 | [C₇H₇O]⁺ (Tropylium ion derivative) |
| 94 | Tropenonium ion |
| 77 | [C₆H₅]⁺ (Phenyl group) |
Fragmentation patterns can vary based on instrumentation and ionization method. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophores present in the molecule.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. libretexts.org The resulting spectrum shows absorption bands characteristic of specific functional groups. For this compound, key absorptions include a broad band for the hydroxyl (-OH) group (around 3400 cm⁻¹), a strong absorption for the ester carbonyl (C=O) group (around 1730 cm⁻¹), and bands corresponding to C-O stretching and C-H bonds in the aromatic and aliphatic regions. chemicalbook.comnih.govchemicalbook.com
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. psu.edumu-varna.bg The absorption is primarily due to the presence of chromophores. In this molecule, the phenyl group from the mandelic acid moiety is the principal chromophore, giving rise to characteristic absorption maxima in the ultraviolet region, typically around 250-260 nm. nih.gov
Table 3: Characteristic Spectroscopic Absorptions for Functional Groups
| Technique | Functional Group | Characteristic Absorption Range |
|---|---|---|
| IR | O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3030 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | |
| C=O stretch (ester) | ~1730 cm⁻¹ | |
| C=C stretch (aromatic) | ~1600, 1495 cm⁻¹ | |
| C-O stretch | ~1160-1200 cm⁻¹ |
| UV-Vis | Phenyl Ring (π→π* transitions) | λₘₐₓ ~252, 258, 264 nm |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the compound from impurities and for quantitative analysis. researchgate.net These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound and for its quantification in various matrices. mtc-usa.com Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve efficient separation from any related substances or degradation products. jpbs.in
A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comdrugfuture.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 210-220 nm). mtc-usa.com The method's performance is validated for specificity, linearity, accuracy, and precision according to established guidelines.
Table 4: Example HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 100 mm, 3 µm) |
| Mobile Phase A | Aqueous buffer (e.g., Sodium Phosphate with an ion-pairing agent) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Parameters are illustrative and require optimization for specific applications. jpbs.indrugfuture.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.govscilit.com While tropane alkaloids can be analyzed by GC/MS, their direct analysis can be challenging due to their relatively low volatility and potential for thermal degradation in the GC inlet. researchgate.netproquest.com At high temperatures, the ester bond can cleave, or water can be eliminated. proquest.com
To improve volatility and thermal stability, derivatization is often employed. The hydroxyl group can be converted to a more stable trimethylsilyl (B98337) (TMS) ether, for example. nih.gov The GC separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectra for identification and quantification. The use of a semi-polar capillary column is generally satisfactory for the separation. nih.gov
Table 5: General GC/MS Parameters for Tropane Alkaloid Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | ≤ 250°C (to minimize degradation) |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
Conditions must be carefully optimized to prevent thermal degradation of the analyte. proquest.comnih.gov
Preparative Chromatography for Compound Isolation
Preparative high-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and purification of natural products, including this compound from plant sources like Atropa belladonna. springernature.comrsc.org This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to process larger quantities of sample material, making it ideal for obtaining pure compound for further research. youtube.com
The primary goal of preparative chromatography in this context is to separate the target alkaloid from a complex mixture of other plant constituents or from related substances and degradation products. nih.govresearchgate.net The process typically involves an initial extraction from the plant material, followed by purification steps. rsc.orgresearchgate.net
Reversed-phase chromatography is the most widely used mode for this purpose. springernature.com In a typical application, a crude or semi-purified extract containing the compound is injected into the preparative HPLC system. The separation is achieved on a stationary phase, such as a C18 column, using a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of all components. nih.govresearchgate.net
Detection methods such as Ultraviolet (UV) spectrometry or Mass Spectrometry (MS) are coupled with the chromatography system to monitor the column effluent and identify the fractions containing the desired compound. springernature.comnih.gov Once the fractions containing pure this compound are collected, the solvent is evaporated to yield the isolated compound. rsc.org This high-purity material is essential for use as a reference standard in quantitative analysis and for other research applications.
Quantitative Analytical Techniques in Research
Accurate and precise quantification of this compound is critical in various research fields, including pharmaceutical quality control and pharmacokinetic studies. nih.govwisdomlib.org High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques for this purpose. researchgate.net These methods offer high sensitivity, specificity, and reproducibility. nih.gov
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wisdomlib.orgnnpub.org
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the quantification of this compound in pharmaceutical formulations and plant extracts. wisdomlib.orgufrgs.brejpmr.com The separation is typically achieved on a reversed-phase C18 column. ufrgs.brabap.co.in The mobile phase composition is optimized to achieve good separation from impurities and other related alkaloids. nih.govabap.co.in Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. nnpub.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing samples with complex matrices or requiring very low detection limits, such as biological fluids (plasma or serum), LC-MS/MS is the method of choice. nih.govresearchgate.netnih.gov This technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. tandfonline.com Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences. nih.govnih.gov The use of an internal standard, such as a deuterated analog of the analyte, is common to ensure high accuracy and precision. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of this compound.
Table 1: Linearity of Quantitative Methods
This table displays the concentration range over which the analytical methods provide a linear response.
| Technique | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| HPLC-UV | Injection Form | 20,000 - 120,000 | Not Specified |
| HPLC-UV | Liquid Dosage Form | 25,000 - 75,000 | Not Specified |
| LC-MS/MS | Plasma | 1.0 - 1000 | Not Specified |
| LC-MS/MS | Plasma | 0.05 - 50 | Not Specified |
| HPLC-UV | Ophthalmic Solution | 50% - 150% of working conc. | 0.999 |
Data sourced from multiple studies. nih.govwisdomlib.orgnnpub.orgnih.govscirp.org
Table 2: Detection and Quantification Limits
This table shows the lowest concentration of the compound that can be reliably detected (LOD) and quantified (LOQ) by various methods.
| Technique | Matrix | LOD | LOQ |
| HPLC-UV | Injection Form | 19 ng/mL | 59 ng/mL |
| LC-MS/MS | Floral Nectar | 0.075 ng/mL | 0.250 ng/mL |
| LC-MS/MS | Plasma | Not Specified | 1.0 ng/mL |
| LC-MS/MS | Cereal-based products | Not Specified | 0.5 µg/kg |
| HPLC-UV | Datura metel extracts | 32 µg/mL | 98 µg/mL |
Data sourced from multiple studies. nih.govwisdomlib.orgtandfonline.comresearchgate.netauctoresonline.org
Table 3: Precision of Quantitative Methods
Precision is expressed as the Relative Standard Deviation (%RSD) for repeated measurements. Lower %RSD indicates higher precision.
| Technique | Matrix | Level | Intra-day RSD (%) | Inter-day RSD (%) |
| HPLC-UV | Injection Form | Not Specified | < 2% | < 2% |
| LC-MS/MS | Plasma | QC Samples | < 8% | < 8% |
| LC-MS/MS | Plasma | Not Specified | 2 - 13% | Not Specified |
| HPLC-UV | Ophthalmic Solution | Six Samples | 1.3% | Not Specified |
| LC-MS/MS | Cereal-based products | 0.5 & 10 µg/kg | ≤ 6% | ≤ 6% (intermediate precision) |
Data sourced from multiple studies. nih.govwisdomlib.orgnih.govtandfonline.comscirp.org
Table 4: Accuracy of Quantitative Methods
Accuracy is typically determined by recovery studies, where a known amount of the compound is added to a sample and the percentage recovered is measured.
| Technique | Matrix | Concentration Levels | Recovery (%) |
| HPLC-UV | Injection Form | Not Specified | 99.58 - 99.94 |
| LC-MS/MS | Plasma | QC Samples | 87 - 110 |
| LC-MS/MS | Plasma | Not Specified | 87 - 122 |
| HPLC-UV | Ophthalmic Solution | Not Specified | 98.97 - 101.10 |
| LC-MS/MS | Cereal-based products | 0.5 & 10 µg/kg | 82 - 114 |
Data sourced from multiple studies. nih.govwisdomlib.orgnih.govtandfonline.comscirp.org
Computational Chemistry and Theoretical Investigations of Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester
Molecular Modeling and Conformational Analysis
Molecular modeling of Homatropine (B1218969) begins with its fundamental structure, which consists of a rigid 8-azabicyclo[3.2.1]octane (tropane) core. inhn.org To this core, a mandelic acid moiety is attached via an ester linkage at the 3-position. The tropane (B1204802) ring itself typically adopts a stable chair conformation. nih.gov In this conformation, the N-methyl group and the ester substituent can exist in either axial or equatorial positions, with the equatorial orientation being generally more stable and predominant. nih.gov
Computational methods, such as molecular mechanics (MM), are employed to explore the conformational space of Homatropine. These methods calculate the potential energy of the molecule as a function of its atomic coordinates, allowing for the identification of low-energy, stable conformers. Key flexible regions of the molecule include the rotatable bond of the ester linkage and the orientation of the phenyl and hydroxyl groups of the mandelic acid portion.
Conformational analysis studies, often performed using systematic or stochastic search algorithms, generate a collection of possible three-dimensional structures. mdpi.com The results of these analyses are crucial for understanding how the molecule presents itself to its biological target. For Homatropine, the spatial relationship between the cationic nitrogen center (protonated at physiological pH) and the ester group is a critical determinant of its pharmacological activity.
Table 1: Key Structural and Conformational Features of Homatropine
| Feature | Description | Computational Method | Significance |
|---|---|---|---|
| Tropane Core | Rigid 8-azabicyclo[3.2.1]octane bicyclic system. | Molecular Mechanics | Provides a fixed scaffold for substituent orientation. |
| Ring Conformation | Predominantly adopts a chair conformation. nih.gov | Conformational Search | Minimizes steric strain, leading to a stable structure. |
| Ester Linkage | Connects the tropane alcohol to mandelic acid. | Torsional Analysis | Allows for flexibility and optimal positioning in the receptor binding site. |
| Substituent Position | The ester group at the 3-position is typically in an equatorial orientation. nih.gov | Energy Minimization | The equatorial position is sterically favored and presents the key functional groups for receptor interaction. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties of Homatropine. irjweb.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.
A primary output of these calculations is the mapping of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. wolfram.comresearchgate.net The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For Homatropine, MEP maps typically show negative potential localized around the electronegative oxygen atoms of the ester carbonyl and hydroxyl groups, indicating these are sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, a strong positive potential is observed around the protonated tertiary amine, highlighting its role in forming ionic interactions with the biological target. researchgate.net
| MEP Positive Region | Electron-poor areas. thaiscience.info | Localized on the protonated nitrogen atom. | Site for ionic interaction (salt bridge) with the receptor. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Homatropine functions as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of Homatropine within the binding site of these receptors. nih.gov Since crystal structures of all mAChR subtypes are not always available, homology models are often constructed based on related GPCRs like rhodopsin or existing mAChR structures. nih.govarvojournals.org
Docking simulations consistently place the protonated tertiary amine of the tropane ring in proximity to a highly conserved aspartic acid residue (Asp) in transmembrane helix 3 (TM3) of the receptor. nih.gov This allows for the formation of a strong ionic bond, or salt bridge, which is a critical anchor for many muscarinic antagonists.
Further interactions that stabilize the ligand-receptor complex include:
Hydrogen Bonding: The hydroxyl group of the mandelic acid moiety can act as a hydrogen bond donor or acceptor with polar residues in the binding pocket, such as asparagine or tyrosine.
Hydrophobic and Aromatic Interactions: The phenyl ring of Homatropine engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) found in TM5, TM6, and TM7. mdpi.com
Following docking, Molecular Dynamics (MD) simulations are often performed. core.ac.uknih.gov MD simulations model the atomic movements of the system over time, providing a view of the dynamic nature of the ligand-receptor interaction. frontiersin.org These simulations can assess the stability of the docked pose, reveal the role of water molecules in the binding site, and provide insights into the conformational changes the receptor might undergo upon ligand binding. core.ac.ukupc.edu
Table 3: Predicted Key Interactions between Homatropine and Muscarinic Receptors
| Homatropine Moiety | Receptor Residue Type | Interaction Type | Significance |
|---|---|---|---|
| Protonated Amine | Aspartic Acid (in TM3) | Ionic Bond (Salt Bridge) | Primary anchoring interaction. nih.gov |
| Ester Carbonyl Oxygen | Polar residues (e.g., Asn, Tyr) | Hydrogen Bond | Orientation and stabilization. |
| Hydroxyl Group | Polar residues (e.g., Tyr, Thr) | Hydrogen Bond | Contributes to binding affinity and specificity. |
| Phenyl Ring | Aromatic residues (e.g., Tyr, Trp in TM5, 6, 7) | π-π Stacking / Hydrophobic | Enhances binding affinity through non-polar contacts. mdpi.com |
In Silico Prediction of Structure-Activity Relationships
In silico methods are instrumental in understanding the structure-activity relationships (SAR) of Homatropine and related tropane alkaloids. nih.govsemanticscholar.org SAR studies aim to identify which molecular features are essential for biological activity and how modifications to the structure affect potency and selectivity.
Pharmacophore modeling is a key technique used in this context. A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific receptor. For muscarinic antagonists like Homatropine, pharmacophore models typically include: nih.govresearchgate.net
A cationic/ionizable feature (the protonated amine).
One or two hydrogen bond acceptor features (the ester carbonyl).
A hydrophobic or aromatic feature (the phenyl ring).
These models can be used to virtually screen large compound libraries to identify new potential antagonists or to guide the design of novel analogues with improved properties. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of Homatropine analogues, a predictive QSAR model can be built. Such models help to quantify the impact of specific structural modifications. For instance, SAR studies on tropane esters have shown that the size and nature of the acid moiety, the stereochemistry at the chiral centers, and the distance between the nitrogen and the ester group are all critical for antagonist activity. inhn.orgnih.gov
Table 4: Summary of Structure-Activity Relationships for Homatropine-like Muscarinic Antagonists
| Structural Feature | Contribution to Activity |
|---|---|
| Tertiary Amine (Tropane N) | Essential for the salt bridge with the conserved Asp residue in the receptor; must be basic. |
| Ester Linkage | Provides the correct spacing and orientation between the tropane and aromatic moieties. Acts as a hydrogen bond acceptor. |
| Hydroxyl Group (on acid moiety) | Often enhances potency through an additional hydrogen bond in the binding site. |
| Aromatic Ring (Phenyl) | Crucial for hydrophobic and/or π-stacking interactions that increase affinity. |
| Stereochemistry | The stereochemistry of the 3-hydroxyl group on the tropane ring and the chiral carbon in the acid moiety can significantly impact binding affinity. |
Applications in Chemical Biology and As Research Probes
Utilization as a Tool in Receptor Biology Research
Homatropine (B1218969) is extensively utilized in receptor biology to characterize the function and pharmacology of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov As a non-selective muscarinic antagonist, it binds to multiple mAChR subtypes (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine. nih.gov This property makes it a useful tool for establishing the involvement of the muscarinic system in various physiological responses.
In research settings, homatropine can be used to:
Identify muscarinic receptor-mediated effects: By applying homatropine and observing the inhibition of a biological response to a muscarinic agonist, researchers can confirm that the effect is mediated by mAChRs.
Determine receptor affinity: Binding assays using homatropine help in quantifying its affinity for different muscarinic receptor subtypes in various tissues. For instance, it has demonstrated specific affinities for muscarinic receptors in the stomach and atria. medchemexpress.com
Differentiate between receptor subtypes: While non-selective, its binding characteristics can be compared with subtype-selective antagonists to dissect the specific roles of M1-M5 receptors in complex tissues. For example, studies on striatal dopamine (B1211576) release have utilized various muscarinic antagonists to show that M3, M4, and M5 receptors, but not M1 or M2, are primarily involved in its regulation. jneurosci.org
The compound's interaction with mAChRs is competitive, meaning it reversibly binds to the same site as acetylcholine without activating the receptor. nih.gov This characteristic is fundamental to its utility as a research probe, allowing for the controlled investigation of cholinergic pathways.
Below is a data table summarizing the reported affinity of Homatropine for muscarinic receptors in different tissues.
| Tissue | Receptor Type | Affinity (pA2) |
| Guinea Pig Stomach | Muscarinic | 7.13 |
| Guinea Pig Atria (Force) | Muscarinic | 7.21 |
| Guinea Pig Atria (Rate) | Muscarinic | 7.07 |
This data is based on functional antagonism studies and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. medchemexpress.com
Development of Radiolabeled or Fluorescent Analogs for Binding Studies
The study of receptor-ligand interactions has been significantly advanced by the development of labeled compounds, including radiolabeled and fluorescent analogs. springernature.comthermofisher.com These probes are essential for quantitative analysis of receptors, including their density, affinity, and distribution in tissues. nih.gov
Radiolabeled Analogs: Radioligand binding assays are a powerful technique for characterizing receptors. nih.gov A radiolabeled version of homatropine (e.g., tritiated homatropine, [³H]-homatropine) would enable direct measurement of its binding to mAChRs in membrane preparations or tissue sections. These experiments can determine key pharmacological parameters:
Kd (Equilibrium Dissociation Constant): A measure of the radioligand's affinity for the receptor. nih.gov
Bmax (Maximum Receptor Density): The total number of receptors present in a given tissue or cell preparation. nih.gov
These assays are typically conducted through saturation experiments, where increasing concentrations of the radioligand are incubated with the receptor preparation, or competition assays, where the radioligand competes for binding with unlabeled compounds. springernature.comnih.gov
Fluorescent Analogs: Fluorescently-labeled ligands are increasingly used as alternatives to radioisotopes for studying receptor pharmacology. researchgate.net A fluorescent analog of homatropine would offer several advantages for research:
Real-time imaging: Enables the visualization of receptor localization and trafficking in living cells using techniques like fluorescence microscopy. nih.gov
High-throughput screening (HTS): Facilitates the development of non-radioactive binding assays, such as those based on fluorescence polarization, which are more amenable to HTS formats for drug discovery. nih.gov
The design of a fluorescent homatropine analog would involve covalently attaching a fluorophore (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) via a linker to a position on the homatropine molecule that does not significantly impair its binding to the muscarinic receptor. researchgate.net The utility of such a probe would depend on the preservation of its biological activity and binding properties compared to the parent compound. nih.gov
Contributions to Understanding Tropane (B1204802) Alkaloid Biosynthesis Pathways
Homatropine is classified as a tropane alkaloid due to its core 8-methyl-8-aza-bicyclo[3.2.1]octane (tropane) ring structure. drugbank.com While not a direct, naturally occurring intermediate in the most extensively studied tropane alkaloid pathways (like those for scopolamine (B1681570) or cocaine), its structure provides insights into the broader biosynthetic capabilities of plants, particularly within the Solanaceae family. researchgate.netmdpi.com
The biosynthesis of the tropane ring itself is well-characterized. It begins with the amino acid L-arginine, which is converted through several steps to the N-methyl-Δ¹-pyrrolinium cation. biocyclopedia.comnih.gov This cation then condenses with two acetyl-CoA units to form tropinone (B130398), a key intermediate. Tropinone is subsequently reduced by the enzyme tropinone reductase I (TR-I) to produce tropine (B42219), the alcohol moiety of homatropine. researchgate.net
The final step in the formation of many tropane alkaloids is the esterification of the tropine's 3α-hydroxyl group with a specific acid. researchgate.net
In the case of hyoscyamine (B1674123) , tropine is esterified with (S)-tropic acid.
For homatropine , tropine is esterified with mandelic acid (hydroxy-phenyl-acetic acid).
While hyoscyamine is a common natural product, homatropine is typically produced semi-synthetically by esterifying tropine with mandelic acid. The study of its structure in relation to naturally occurring tropane alkaloids helps to delineate the substrate specificity of the enzymes involved in the final esterification steps of these biosynthetic pathways. Understanding these pathways is crucial for metabolic engineering efforts aimed at producing these valuable pharmaceutical compounds in greater quantities. mdpi.com
Role as a Lead Compound for In Vitro Assay Development and Optimization
In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological activity likely to be therapeutically useful but may still have suboptimal structure requiring modification to achieve better properties. Homatropine, as a well-characterized muscarinic antagonist, serves as an excellent reference compound and a structural template for the development of new mAChR modulators. drug-dev.com
Its role in assay development is critical for:
Assay Validation: In the creation of new in vitro assays for muscarinic receptors, homatropine can be used as a positive control to validate the assay's performance. Its known affinity and antagonistic effects provide a benchmark for ensuring the assay is robust, reproducible, and accurately measures the intended biological activity. bioascent.com
High-Throughput Screening (HTS): During HTS campaigns designed to identify new mAChR ligands from large compound libraries, homatropine can be used to set screening parameters and to help identify and triage false positives or negatives. drug-dev.combioascent.com
Structure-Activity Relationship (SAR) Studies: Homatropine's tropane scaffold serves as a starting point for medicinal chemistry programs. By synthesizing and testing analogs of homatropine, researchers can systematically explore the structure-activity relationships at the muscarinic receptors. This process helps in designing new compounds with improved properties, such as enhanced potency, greater subtype selectivity, or better pharmacokinetic profiles.
The development of sensitive and reliable assays, from initial hit identification to hit-to-lead optimization, is a cornerstone of modern drug discovery. drug-dev.com The use of established compounds like homatropine is indispensable for the calibration and successful execution of these complex screening funnels.
Future Directions in Academic Research on Hydroxy Phenyl Acetic Acid 8 Methyl 8 Aza Bicyclo 3.2.1 Oct 3 Yl Ester
Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol
The development of more efficient and stereoselective synthetic routes to homatropine (B1218969) and its analogs is a significant area of future research. Current synthetic methods, while effective, often present challenges in controlling the stereochemistry at the C3 position of the tropane (B1204802) ring and the chiral center in the mandelic acid moiety. google.com Future investigations will likely focus on asymmetric synthesis strategies to afford specific stereoisomers with greater precision.
Key areas of exploration include:
Enantioselective Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct and highly selective synthesis of the desired enantiomer of homatropine. This approach would circumvent the need for chiral resolution steps, which can be inefficient and costly.
Biocatalysis: Employing enzymes, either isolated or in whole-cell systems, offers a green and highly specific alternative for key synthetic transformations. Lipases for enantioselective esterification or dehydrogenases for stereospecific reductions could be explored to introduce the desired chirality.
Flow Chemistry: Continuous flow synthesis methodologies can offer improved control over reaction parameters, leading to higher yields, purity, and safety. The development of a continuous flow process for homatropine synthesis could streamline its production and facilitate the rapid generation of analogs for screening purposes.
A recent general approach to the synthesis of tropane alkaloids, which relies on the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cycloheptadiene intermediate followed by vinyl aziridine (B145994) rearrangement, provides a robust platform for producing a variety of tropane analogs for future structure-activity relationship studies. nih.gov
Advanced Mechanistic Studies at the Sub-Molecular Level
A deeper understanding of how homatropine interacts with its biological targets at the molecular and sub-molecular levels is crucial for the rational design of new and improved therapeutic agents. Homatropine functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. nih.gov Future research will delve into the finer details of these interactions.
Prospective research directions include:
Computational Modeling and Simulation: Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can provide dynamic insights into the binding of homatropine to muscarinic receptor subtypes. nih.gov These studies can elucidate the key amino acid residues involved in binding, the role of water molecules in the binding pocket, and the conformational changes induced in the receptor upon ligand binding. nih.gov
High-Resolution Structural Biology: Obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of homatropine or its analogs in complex with different muscarinic receptor subtypes would provide an unprecedented level of detail about their binding modes. This structural information would be invaluable for structure-based drug design.
Advanced Spectroscopic Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) can be employed to study the kinetics and thermodynamics of homatropine-receptor interactions in real-time, providing a more complete picture of the binding process.
A molecular docking-based study on atropine (B194438) analogs with the muscarinic acetylcholine M1 receptor has already highlighted the importance of specific interactions, such as those with asparagine 382, in determining binding affinity. derpharmachemica.com
Expansion of Structure-Activity Relationship Studies to Underexplored Tropane Analog Space
While the structure-activity relationships (SAR) of many tropane alkaloids have been investigated, there remains a vast, underexplored chemical space for analogs of homatropine. researchgate.net Future SAR studies will aim to systematically modify the homatropine scaffold to explore new biological activities and improve selectivity for specific receptor subtypes.
Key strategies for expanding SAR studies include:
Diversification of the Ester Moiety: Replacing the mandelic acid portion with a wide range of other carboxylic acids, including those with different aromatic, heterocyclic, or aliphatic substituents, could lead to compounds with altered potency, selectivity, and pharmacokinetic properties.
N-Substituent Modification: Varying the N-methyl group of the tropane moiety with other alkyl or functionalized groups can significantly impact receptor affinity and selectivity, as demonstrated in studies of other tropane derivatives. nih.gov
Recent SAR studies on tropane-based compounds have identified novel atypical dopamine (B1211576) transporter (DAT) inhibitors, showcasing the potential of this scaffold beyond its traditional anticholinergic applications. nih.gov
Integration of Multi-Omics Data for Deeper Biological Context (e.g., proteomics, metabolomics, if applicable in in vitro models)
The application of "omics" technologies, such as proteomics and metabolomics, can provide a systems-level understanding of the biological effects of homatropine and its analogs in in vitro models. This holistic approach can uncover novel mechanisms of action and identify potential biomarkers of drug response.
Future research in this area will likely involve:
Proteomic Profiling: Using techniques like mass spectrometry-based proteomics to analyze changes in protein expression and post-translational modifications in cells treated with homatropine. nih.govnih.gov This can help identify downstream signaling pathways affected by muscarinic receptor antagonism and reveal potential off-target effects.
Metabolomic Analysis: Employing metabolomics to profile the changes in small molecule metabolites in response to homatropine treatment. mdpi.com This can provide insights into the metabolic reprogramming induced by the compound and its impact on cellular function.
Integrated Multi-Omics Analysis: Combining proteomic, metabolomic, and transcriptomic data to construct comprehensive models of the cellular response to homatropine. researchgate.net This integrated approach can lead to a more complete understanding of the compound's mechanism of action and its broader biological context.
Development of Innovative Research Methodologies Utilizing the Compound's Unique Scaffold
The rigid, bicyclic structure of the tropane scaffold, as found in homatropine, makes it an attractive starting point for the development of novel research tools and therapeutic agents. nih.gov Its well-defined three-dimensional shape can be exploited to design molecules with highly specific biological activities.
Innovative applications of the homatropine scaffold include:
Chemical Probes: Synthesizing fluorescently or radioactively labeled derivatives of homatropine to be used as chemical probes for studying the localization and dynamics of muscarinic receptors in living cells and tissues.
Scaffolds for Drug Discovery: Utilizing the tropane backbone as a rigid scaffold for the development of new classes of drugs targeting other receptors or enzymes. By attaching different pharmacophores to the tropane core, it may be possible to create novel compounds with unique therapeutic properties, such as anticancer agents. nih.gov
Fragment-Based Drug Discovery: Using the tropane moiety as a starting fragment in fragment-based drug discovery campaigns to identify novel binders for a variety of biological targets.
The development of novel protein scaffolds for therapeutics is an emerging area of research, and the principles of molecular recognition learned from small molecules like homatropine can inform the design of these larger biological drugs. researchgate.netnih.gov
Q & A
Q. What are the critical structural features influencing the pharmacological activity of this compound?
The compound's core structure includes a tropane ring (8-methyl-8-azabicyclo[3.2.1]octane) esterified with a hydroxy-phenyl-acetic acid moiety. The ester linkage and stereochemistry at the tropane C-3 position are pivotal for receptor binding. For example, enantiomeric differences in related compounds like atropine significantly alter anticholinergic activity . Substituents on the phenyl ring (e.g., hydroxyl, bromo groups) modulate lipophilicity and metabolic stability, as seen in analogs such as 4-bromo-α-methyl derivatives .
Methodological Insight : Use X-ray crystallography or NMR to resolve stereochemistry, and computational docking to map interactions with muscarinic receptors .
Q. How can researchers synthesize and purify this compound for in vitro studies?
Synthesis typically involves esterification of the tropane alcohol precursor with activated hydroxy-phenyl-acetic acid derivatives (e.g., acid chlorides). For example, di-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)phenylmalonate dimethiodide analogs were synthesized via nucleophilic substitution, followed by ion-exchange chromatography for purification .
Methodological Insight : Optimize reaction conditions (e.g., anhydrous solvents, catalytic bases) to prevent hydrolysis of the ester bond. Confirm purity via HPLC (C18 column, UV detection at 210–260 nm) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tropane ring and aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C17H22BrNO2 at m/z 352.266) .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as stereochemistry impacts biological activity .
Advanced Research Questions
Q. How does stereochemistry at the tropane C-3 position affect receptor binding and metabolic stability?
The endo-configuration of the ester group in tropane derivatives enhances binding to muscarinic receptors, as seen in atropine (LD50: 30 mg/kg in mice, i.v.), while exo-isomers show reduced potency . Metabolism studies on anisodamine hydrobromide reveal that hydroxylation at the tropane C-6 position increases solubility but reduces plasma half-life .
Methodological Insight : Perform comparative molecular dynamics simulations and in vitro receptor-binding assays (e.g., radioligand displacement using [³H]-N-methylscopolamine) .
Q. What strategies resolve contradictions in reported toxicity data for structurally related compounds?
Discrepancies in LD50 values (e.g., atropine: 30 mg/kg in mice i.v. vs. 500 mg/kg in rats orally) may arise from species-specific metabolism or administration routes . To address this:
- Conduct interspecies pharmacokinetic studies (plasma AUC, tissue distribution).
- Use in vitro hepatocyte models to compare metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. How can researchers design analogs to improve selectivity for muscarinic receptor subtypes?
- Structural Modifications : Introduce substituents on the phenyl ring (e.g., 4-methoxy or 4-bromo groups) to enhance M3 receptor selectivity, as demonstrated in tropisetron analogs .
- Quaternary Ammonium Derivatives : Synthesize dimethiodide salts (e.g., di-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)phenylmalonate) to reduce CNS penetration and peripheralize effects .
Methodological Insight : Use patch-clamp electrophysiology on transfected CHO cells expressing M1–M5 receptors to evaluate subtype selectivity.
Q. What are the key challenges in impurity profiling of this compound during synthesis?
Common impurities include:
- Atropine Sulfate EP Impurity G : A byproduct from incomplete esterification or racemization, detectable via LC-MS (retention time shift) .
- Hydrolysis Products : Free tropane alcohol or hydroxy-phenyl-acetic acid, monitored by pH-stability studies (e.g., accelerated degradation at pH 1–12) .
Methodological Insight : Develop a stability-indicating UPLC method with charged aerosol detection (CAD) for non-UV-active impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
